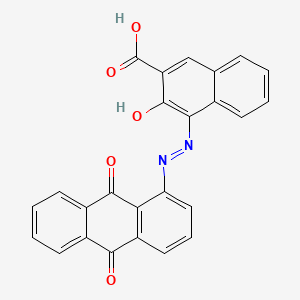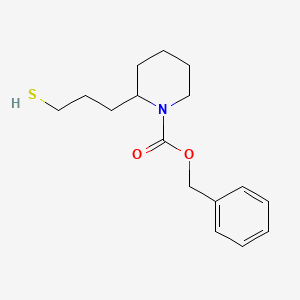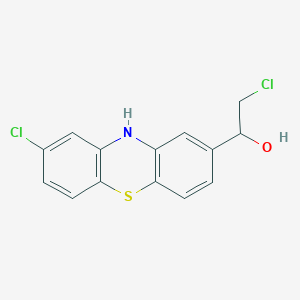
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol typically involves the chlorination of phenothiazine derivatives. One common method involves the reaction of 10H-phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the phenothiazine ring . The resulting intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their neuroleptic and antipsychotic effects, and this compound is investigated for similar therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to dopamine receptors, inhibiting their activity and exerting neuroleptic effects. The compound may also interact with other neurotransmitter receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar neuroleptic properties.
Prochlorperazine: Used as an antiemetic and antipsychotic agent.
Perphenazine: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Uniqueness
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is unique due to its specific substitution pattern on the phenothiazine ring, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives .
Properties
CAS No. |
51043-57-3 |
|---|---|
Molecular Formula |
C14H11Cl2NOS |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol |
InChI |
InChI=1S/C14H11Cl2NOS/c15-7-12(18)8-1-3-13-10(5-8)17-11-6-9(16)2-4-14(11)19-13/h1-6,12,17-18H,7H2 |
InChI Key |
KTBPCZUVVPFAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(CCl)O)NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


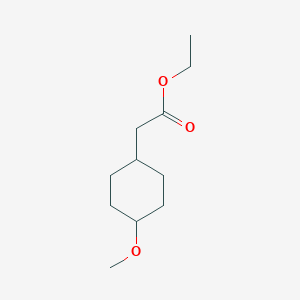
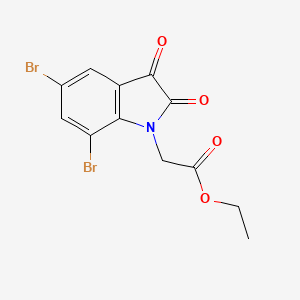
![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
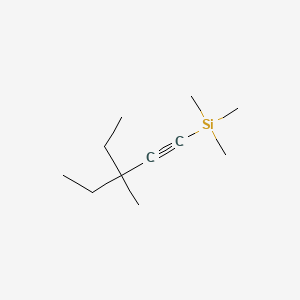

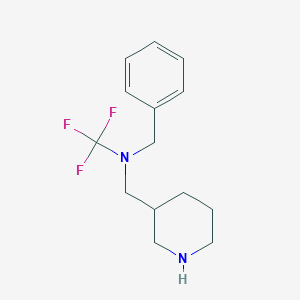
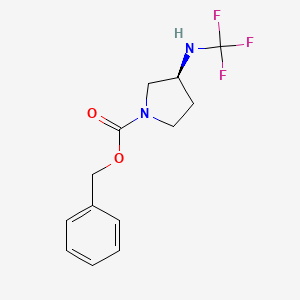
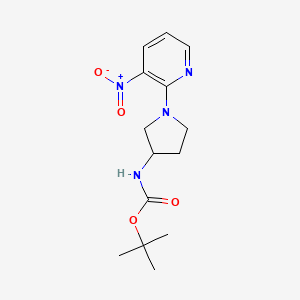

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
